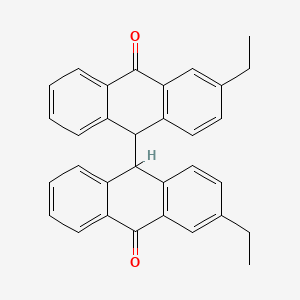
(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is a complex organic compound that belongs to the family of bianthracenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by a series of reduction and alkylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biology
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties and potential use as therapeutic agents.
Industry
In industry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Mechanism of Action
The mechanism by which (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- exerts its effects depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system. In biological systems, it might interact with specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.
9,10-Diphenylanthracene: A derivative with additional phenyl groups, used in organic electronics.
Tetracene: A larger polycyclic aromatic hydrocarbon with extended conjugation.
Uniqueness
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is unique due to its specific substitution pattern and the presence of the diethyl groups, which can influence its electronic properties and reactivity compared to other similar compounds.
Biological Activity
(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl- (CAS Number: 434-84-4) is a polycyclic aromatic compound with potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity and other relevant pharmacological effects.
Chemical Structure
The compound is characterized by its unique structure comprising two anthracene units linked by a dione functional group. Its molecular formula is C28H18O2, and it has a molecular weight of 386.44 g/mol. The structural formula can be summarized as follows:
| Component | Value |
|---|---|
| Molecular Formula | C28H18O2 |
| Molecular Weight | 386.44 g/mol |
| CAS Number | 434-84-4 |
| IUPAC Name | 9,9'-bianthracene-10,10'-dione |
Cytotoxicity
Recent studies have investigated the cytotoxic effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione on various cancer cell lines. The findings indicate that this compound exhibits significant cytotoxicity against several cancer types.
- Cell Line Studies :
The mechanism by which (9,9'-Bianthracene)-10,10'(9H,9'H)-dione exerts its cytotoxic effects is believed to involve:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds suggests that modifications to the anthracene backbone can significantly influence biological activity. For instance:
- Substituents : The introduction of ethyl groups at specific positions has been shown to enhance cytotoxic properties compared to unsubstituted analogs .
Case Studies
Several case studies have documented the biological effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione:
- Case Study 1 : A study evaluating a series of anthracene derivatives found that those with additional hydrophobic groups exhibited increased cytotoxicity against cancer cell lines.
- Case Study 2 : Another investigation focused on the interaction of this compound with cellular pathways involved in apoptosis and cell cycle regulation.
Properties
CAS No. |
71130-12-6 |
|---|---|
Molecular Formula |
C32H26O2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-ethyl-10-(3-ethyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C32H26O2/c1-3-19-13-15-23-27(17-19)31(33)25-11-7-5-9-21(25)29(23)30-22-10-6-8-12-26(22)32(34)28-18-20(4-2)14-16-24(28)30/h5-18,29-30H,3-4H2,1-2H3 |
InChI Key |
UWWAWAUNJBTJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)C4C5=C(C=C(C=C5)CC)C(=O)C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















